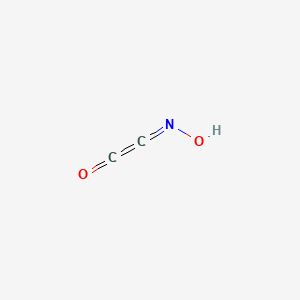
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is an organic compound with a specific stereochemistry, characterized by the presence of hydroxyl and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one typically involves multi-step organic reactions. One common approach is the aldol condensation reaction, where suitable aldehydes and ketones are reacted under basic conditions to form the desired product. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and the reaction is carried out at controlled temperatures to ensure the formation of the correct stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-oxo-4,6-dimethylnon-4-en-3-one or 7-carboxy-4,6-dimethylnon-4-en-3-one.
Reduction: Formation of 7-hydroxy-4,6-dimethylnon-4-en-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-ol
- (6R,7R)-7-Oxo-4,6-dimethylnon-4-en-3-one
- (6R,7R)-7-Carboxy-4,6-dimethylnon-4-en-3-one
Uniqueness
(6R,7R)-7-Hydroxy-4,6-dimethylnon-4-en-3-one is unique due to its specific stereochemistry and the presence of both hydroxyl and ketone functional groups
Propriétés
Numéro CAS |
189325-67-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(6R,7R)-7-hydroxy-4,6-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C11H20O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h7-8,10,12H,5-6H2,1-4H3/t8-,10-/m1/s1 |
Clé InChI |
WYSTUSNFDIYLBM-PSASIEDQSA-N |
SMILES isomérique |
CC[C@H]([C@H](C)C=C(C)C(=O)CC)O |
SMILES canonique |
CCC(C(C)C=C(C)C(=O)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
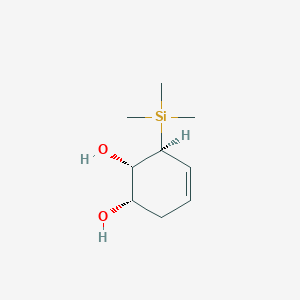

![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
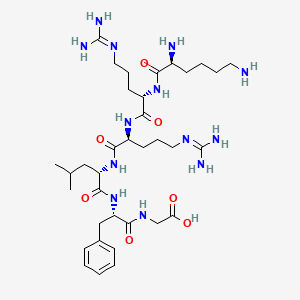
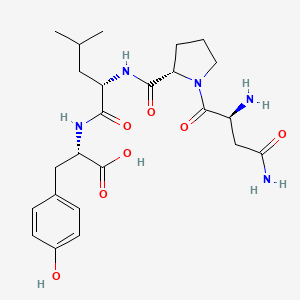
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
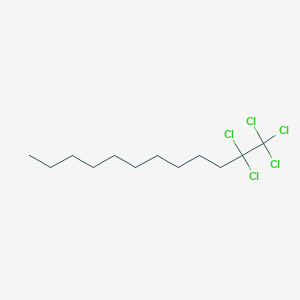
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
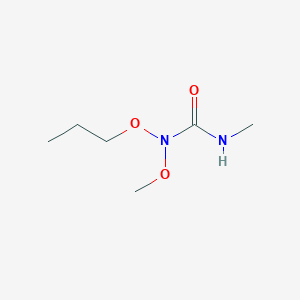
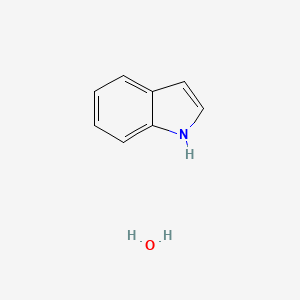
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
